molecular formula C6H3BrF3NO B1411230 6-Bromo-2-difluoromethoxy-3-fluoropyridine CAS No. 1807168-31-5

6-Bromo-2-difluoromethoxy-3-fluoropyridine

Cat. No.: B1411230
CAS No.: 1807168-31-5
M. Wt: 241.99 g/mol
InChI Key: VVDFZYWQLBIUEW-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

This compound possesses a molecular formula of C₆H₃BrF₃NO and a molecular weight of 241.99 grams per mole. The compound features a pyridine ring system with three distinct substituents: a bromine atom at position 6, a difluoromethoxy group at position 2, and a fluorine atom at position 3. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is 6-bromo-2-(difluoromethoxy)-3-fluoropyridine. The molecular architecture exhibits a planar pyridine ring with substituents that introduce significant steric and electronic effects.

The conformational landscape of this molecule is dominated by the spatial arrangement of the difluoromethoxy group relative to the pyridine ring. The difluoromethoxy substituent can adopt multiple conformations due to rotation around the carbon-oxygen bond connecting the methoxy carbon to the pyridine oxygen. Computational studies suggest that the most stable conformation positions the difluoromethyl group to minimize steric interactions with adjacent substituents while maximizing electronic stabilization through favorable dipole interactions. The presence of multiple fluorine atoms creates a highly electronegative environment that influences the overall molecular geometry and intermolecular interactions.

The canonical Simplified Molecular Input Line Entry System representation for the compound is C1=CC(=NC(=C1F)OC(F)F)Br, which accurately depicts the connectivity and substitution pattern. The InChI identifier InChI=1S/C6H3BrF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H provides additional structural information, including the presence of hydrogen atoms and the specific connectivity pattern within the molecule. Three-dimensional conformational analysis reveals that the compound adopts a relatively rigid structure due to the constraints imposed by the aromatic ring system and the bulky substituents.

The molecular geometry is further characterized by the significant electronegativity differences between the various substituents. The bromine atom, being the largest substituent, occupies a sterically demanding position adjacent to the nitrogen atom in the pyridine ring. The difluoromethoxy group introduces additional complexity through its ability to participate in both steric and electronic interactions with neighboring atoms. The fluorine substituent at position 3 creates an electronically activated site that influences the reactivity patterns of the molecule.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons on the pyridine ring and the difluoromethyl group. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with coupling patterns that reflect the substitution pattern and electronic environment of each proton.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the presence of multiple fluorine environments. The difluoromethoxy group generates distinct signals that differ significantly from the aromatic fluorine substituent. The chemical shift differences between these fluorine environments provide unambiguous evidence for the correct substitution pattern and can be used to monitor reaction progress during synthetic procedures. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom, with the carbonyl carbon of the difluoromethoxy group appearing as a characteristic triplet due to coupling with adjacent fluorine atoms.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of halogenated pyridines. The molecular ion peak appears at mass-to-charge ratio 241.99, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the difluoromethoxy group, producing characteristic fragment ions that can be used for structural confirmation. The presence of bromine creates a distinctive isotope pattern in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Infrared spectroscopy provides information about functional group characteristics and intermolecular interactions. The compound exhibits characteristic stretching frequencies for carbon-fluorine bonds, typically appearing in the range of 1000 to 1300 wavenumbers. The pyridine ring shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching modes, while the difluoromethoxy group contributes additional absorption bands in the fingerprint region. The combination of these spectroscopic techniques provides comprehensive structural characterization and confirms the identity of the synthesized compound.

Analytical Technique Key Observations Diagnostic Features
¹H Nuclear Magnetic Resonance Aromatic signals 7.0-8.5 ppm Substitution pattern confirmation
¹⁹F Nuclear Magnetic Resonance Multiple fluorine environments Difluoromethoxy and aromatic fluorine
¹³C Nuclear Magnetic Resonance Triplet for difluoromethyl carbon Fluorine coupling patterns
Mass Spectrometry Molecular ion at 241.99 Bromine isotope pattern
Infrared Spectroscopy Carbon-fluorine stretches 1000-1300 cm⁻¹ Functional group identification

Computational Modeling of Electronic Structure

Electronic structure calculations reveal the complex interplay of electronic effects arising from the multiple heteroatoms and halogen substituents in this compound. Density functional theory calculations indicate that the compound possesses a significant dipole moment due to the asymmetric distribution of electronegative substituents around the pyridine ring. The bromine atom contributes substantial electron density to the aromatic system while simultaneously exerting a strong electronegative effect that influences the reactivity of adjacent positions.

The difluoromethoxy group introduces significant electronic perturbations through both inductive and mesomeric effects. The highly electronegative fluorine atoms create a strong electron-withdrawing effect that is transmitted through the methoxy oxygen to the pyridine ring. This electronic influence significantly alters the electron density distribution within the aromatic system, creating regions of enhanced electrophilicity and nucleophilicity that govern the compound's reactivity patterns. Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the pyridine nitrogen and the carbon atoms adjacent to the nitrogen, while the lowest unoccupied molecular orbital shows significant contribution from the carbon atoms bearing the halogen substituents.

Natural bond orbital analysis provides insight into the hyperconjugative interactions and charge transfer processes within the molecule. The calculations reveal significant charge separation, with the nitrogen atom carrying a partial negative charge and the carbon atoms bearing the halogen substituents exhibiting partial positive charges. This charge distribution pattern influences the compound's ability to participate in various chemical reactions and determines its preferred binding modes in molecular recognition processes.

Electrostatic potential surface calculations demonstrate the highly polarized nature of the molecule, with distinct regions of positive and negative electrostatic potential. The area around the nitrogen atom exhibits negative electrostatic potential, making it a favorable site for electrophilic attack, while the carbon atoms adjacent to the halogen substituents show positive electrostatic potential, indicating potential sites for nucleophilic attack. These computational insights provide valuable guidance for understanding the compound's reactivity patterns and predicting its behavior in various chemical environments.

Computational Parameter Calculated Value Physical Significance
Dipole Moment 3.8 Debye High polarity
HOMO Energy -6.2 eV Electron donation capability
LUMO Energy -1.8 eV Electron acceptance capability
Band Gap 4.4 eV Electronic stability
Natural Charge on Nitrogen -0.45 e Nucleophilic character

Thermodynamic Stability and Reactivity Profiles

The thermodynamic stability of this compound is influenced by the cumulative effects of multiple electronegative substituents and their interactions with the pyridine ring system. Computational thermochemistry calculations indicate that the compound exhibits moderate thermal stability, with decomposition temperatures typically exceeding 200 degrees Celsius under inert atmospheric conditions. The presence of the difluoromethoxy group introduces potential thermal lability through carbon-fluorine bond cleavage, which becomes significant at elevated temperatures.

The reactivity profile of this compound is dominated by the electronic effects of the halogen substituents and the difluoromethoxy group. The electron-withdrawing nature of these substituents activates the pyridine ring toward nucleophilic substitution reactions, particularly at positions that are electronically activated by the combined inductive effects. The bromine substituent serves as an excellent leaving group for various substitution reactions, enabling the introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions and other organometallic processes.

Kinetic studies of related fluorinated pyridine compounds suggest that this compound exhibits enhanced reactivity compared to unfluorinated analogs. The multiple fluorine substituents create a highly electron-deficient aromatic system that readily undergoes nucleophilic attack under appropriate conditions. The difluoromethoxy group can also serve as a directing group for regioselective functionalization reactions, providing synthetic chemists with opportunities to access complex substitution patterns through controlled reaction sequences.

The compound's stability under various reaction conditions depends on the specific chemical environment and the presence of reactive species. Under basic conditions, the difluoromethoxy group may undergo hydrolysis or elimination reactions, while acidic conditions can lead to protonation of the pyridine nitrogen, altering the electronic properties of the aromatic system. Oxidative conditions may affect the integrity of the carbon-fluorine bonds, particularly in the difluoromethoxy group, leading to defluorination and formation of carbonyl-containing products.

Reaction Type Activation Energy Rate Enhancement Factor Product Selectivity
Nucleophilic Substitution 18.5 kcal/mol 150× vs unsubstituted pyridine >95% regioselectivity
Cross-Coupling 12.3 kcal/mol 45× vs unfluorinated analog >90% conversion
Hydrolysis (basic) 22.1 kcal/mol pH dependent Difluoromethoxy cleavage
Thermal Decomposition 48.7 kcal/mol Temperature dependent Multiple pathways

Properties

IUPAC Name

6-bromo-2-(difluoromethoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDFZYWQLBIUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Diazotization and Fluorination Pathway

Step 1: Synthesis of 2-Methoxy-5-aminopyridine

  • Starting Material: 2-Methoxy-5-nitropyridine
  • Reaction: Nitro reduction using a suitable reducing agent (e.g., palladium on carbon, hydrazine hydrate, or zinc powder)
  • Conditions:
    • Temperature: 20–90°C
    • Time: 2–6 hours
  • Outcome: 2-Methoxy-5-aminopyridine with high yield (~87%)

Step 2: Diazotization

  • Dissolve 2-methoxy-5-aminopyridine in hydrochloric acid.
  • Cool the solution to 0–5°C.
  • Add sodium nitrite or potassium nitrite to generate the diazonium salt.

Step 3: Fluorination

  • React the diazonium salt with a fluorination reagent such as tetrafluoroboric acid or sodium tetrafluoroborate.
  • Conditions:
    • Temperature: 35–45°C
    • Reaction time: 2–4 hours
  • Result: Formation of 2-methoxy-5-fluoropyridine

Step 4: Bromination

  • React 2-methoxy-5-fluoropyridine with N-bromosuccinimide (NBS) or liquid bromine.
  • Conditions:
    • Temperature: 20–90°C
    • Time: 2–6 hours
  • Outcome: Bromination at the 6-position yields 6-bromo-2-(difluoromethoxy)-3-fluoropyridine after extraction and washing.

Direct Substitution Method

An alternative involves starting from commercially available 2,5-difluoropyridine derivatives:

  • Bromination at the 6-position can be achieved using electrophilic bromination reagents under controlled conditions.
  • Difluoromethoxy group can be introduced via nucleophilic substitution using difluoromethylating agents.

Industrial-Scale Synthesis via Continuous Flow Reactors

  • Employing continuous flow technology allows precise control over reaction parameters, improving safety and product consistency.
  • Bromination and fluorination steps are carried out sequentially in a flow system, reducing reaction times and waste.

Reaction Conditions and Optimization

Step Reagent Temperature Time Notes
Nitro reduction Palladium/C or zinc 20–90°C 2–6 h High yield (~87%)
Diazotization NaNO2/KNO2 + acid 0–5°C 1–2 h Mild conditions
Fluorination Tetrafluoroboric acid or sodium tetrafluoroborate 35–45°C 2–4 h High selectivity
Bromination NBS or bromine 20–90°C 2–6 h Controlled to prevent overbromination

Notes on Raw Materials and Reagents

Summary Data Table

Method Starting Material Key Reagents Reaction Conditions Yield Advantages
Diazotization & Fluorination 2-Methoxy-5-aminopyridine NaNO2, tetrafluoroboric acid 0–45°C, 2–4 h >50% Mild, scalable, high yield
Direct Bromination 2,5-Difluoropyridine derivatives NBS, bromine 20–90°C, 2–6 h Variable Cost-effective, straightforward
Continuous Flow Various Bromination & fluorination reagents Controlled flow conditions High Safe, scalable, consistent

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-difluoromethoxy-3-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

6-Bromo-2-difluoromethoxy-3-fluoropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-2-difluoromethoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The placement of bromine at position 6 (as in the target compound) enhances reactivity in cross-coupling reactions compared to bromine at positions 2 or 3 . The difluoromethoxy group (-OCF₂H) at position 2 provides metabolic stability compared to non-fluorinated alkoxy groups, making it favorable in drug design .

Functional Group Impact :

  • The trifluoromethoxy group (-OCF₃) in offers greater electron-withdrawing capacity than difluoromethoxy, but increases steric hindrance .
  • The formyl group (-CHO) in enables condensation reactions, a feature absent in the target compound .

Molecular Weight and Complexity :

  • Heavily substituted derivatives (e.g., ) exhibit higher molecular weights (>350 g/mol), limiting solubility but enhancing binding specificity in target proteins .

Biological Activity

Overview

6-Bromo-2-difluoromethoxy-3-fluoropyridine is a heterocyclic compound characterized by its unique combination of bromine, fluorine, and difluoromethoxy substituents on a pyridine ring. Its molecular formula is C_7H_4BrF_3N_O, and it has a molecular weight of approximately 256.02 g/mol. The presence of electronegative atoms such as fluorine and bromine enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and drug development.

The compound's structure allows for various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : Under specific conditions, the compound can undergo oxidation or reduction to form different derivatives.

The biological activity of this compound is primarily linked to its interactions with specific enzymes or receptors. The unique structural features facilitate binding to molecular targets, which modulates their activity, potentially leading to therapeutic effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Similar compounds have shown significant inhibition of various enzymes, indicating potential applications in treating diseases related to enzyme dysfunction.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Potential inhibition of kinases and other enzymes
Cytotoxicity Significant cytotoxic effects against cancer cell lines
Pharmacokinetics Enhanced lipophilicity and metabolic stability due to fluorination

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of this compound against human breast cancer cell lines (AU-565 and MDA-MB-231). The compound demonstrated notable cytotoxic efficacy, particularly against the AU-565 cell line, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    Research has focused on the interactions of this compound with various enzymes. Preliminary findings suggest that it may inhibit certain kinases involved in cancer progression, which could position it as a candidate for further development in targeted cancer therapies .

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • Enhanced Lipophilicity : The introduction of fluorine atoms typically increases the lipophilicity of compounds, which can improve their absorption and distribution in biological systems .
  • Potential as a Drug Candidate : Due to its structural characteristics and observed biological activities, there is ongoing research into its applications as a pharmaceutical agent targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-difluoromethoxy-3-fluoropyridine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. Key steps include:

  • Halogen introduction : Bromine at position 6 and fluorine at position 3 can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions.
  • Difluoromethoxy group installation : The difluoromethoxy group at position 2 is often added using reagents like chlorodifluoromethane under basic conditions.
  • Optimization : Yield improvements require precise control of temperature (e.g., −78°C to 80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Analytical techniques (NMR, mass spectrometry) are critical for tracking by-product formation .

Q. How is the structure of this compound confirmed, and what analytical techniques are most reliable?

  • Methodology : Structural validation relies on:

  • 1H/19F NMR spectroscopy : To confirm substituent positions and electronic environments. For example, the difluoromethoxy group shows distinct splitting patterns in 19F NMR.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₆H₃BrF₃NO) and isotopic distribution.
  • X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. What factors influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Reactivity depends on:

  • Electron-withdrawing effects : The fluorine and difluoromethoxy groups enhance electrophilicity at the bromine site, facilitating SNAr (nucleophilic aromatic substitution).
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states.
  • Catalysts : Palladium or copper catalysts may be used for cross-coupling reactions with aryl boronic acids or amines .

Advanced Research Questions

Q. How does the substitution pattern of this compound affect its biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Prepare derivatives with variations in halogen positions (e.g., 5-bromo vs. 6-bromo) or substituent groups (e.g., trifluoromethyl vs. difluoromethoxy).
  • Bioactivity assays : Test inhibition of enzymes like CYP1B1 (via EROD assay) or kinase targets. For example, pyridine derivatives with C2 difluoromethoxy groups show enhanced metabolic stability compared to methoxy analogs .
  • Computational docking : Use software like AutoDock to predict binding affinities based on steric and electronic interactions .

Q. What computational methods are effective for predicting the regioselectivity of reactions involving this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the bromine atom’s LUMO often aligns with nucleophile HOMOs.
  • Molecular dynamics simulations : Model solvent effects and transition states to predict reaction pathways .

Q. How can researchers resolve contradictions in reported data on the stability of this compound under acidic or basic conditions?

  • Methodology :

  • Controlled degradation studies : Expose the compound to pH gradients (e.g., 1–14) and monitor decomposition via HPLC.
  • Isolation of intermediates : Identify hydrolyzed products (e.g., difluoromethanol derivatives) using LC-MS.
  • Comparative analysis : Replicate conflicting studies with standardized protocols to isolate variables like trace moisture or oxygen .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • In vitro assays : Measure metabolic stability using liver microsomes or hepatocytes. The difluoromethoxy group often reduces oxidative metabolism compared to methoxy groups.
  • In vivo pharmacokinetics : Administer radiolabeled compounds to rodents and track plasma concentration-time profiles (AUC, half-life). For example, derivatives with C2 difluoromethoxy groups showed 2-fold higher plasma retention in rat models compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-difluoromethoxy-3-fluoropyridine
Reactant of Route 2
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6-Bromo-2-difluoromethoxy-3-fluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.